Pexopiprant - 932708-14-0

Pexopiprant

Catalog Number: EVT-279120
CAS Number: 932708-14-0
Molecular Formula: C21H17Cl2F2NO4
Molecular Weight: 456.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Prostaglandin receptor antagonist
Source and Classification

Pexopiprant belongs to the class of compounds known as prostaglandin receptor antagonists. Specifically, it targets the DP2 receptor, which is involved in various physiological processes, including bronchoconstriction and eosinophil recruitment in allergic reactions. The compound is derived from a series of synthetic modifications aimed at enhancing its efficacy and selectivity for the DP2 receptor.

Synthesis Analysis

The synthesis of Pexopiprant involves several key steps that utilize various chemical reactions to construct the complex molecular architecture of the compound.

  1. Starting Materials: The synthesis typically begins with readily available aromatic compounds that serve as the foundation for further modifications.
  2. Key Reactions:
    • Acylation: Introduction of acyl groups to enhance lipophilicity and improve receptor binding.
    • Methoxylation: Addition of methoxy groups to specific positions on the aromatic rings to modulate biological activity.
    • Benzylation: This step introduces a benzyl group, which is crucial for maintaining the structural integrity required for receptor interaction.
  3. Purification: After synthesis, compounds are purified using techniques such as recrystallization or chromatography to isolate Pexopiprant from by-products.

The detailed reaction pathways and conditions can be found in patent literature, which outlines specific temperatures, solvents, and catalysts used during synthesis .

Molecular Structure Analysis

Pexopiprant has a complex molecular structure characterized by multiple rings and functional groups that contribute to its biological activity.

  • Molecular Formula: C₂₃H₂₃F₃N₂O₄S
  • Molecular Weight: Approximately 470.5 g/mol
  • Structural Features:
    • The compound contains a trifluoromethyl group that enhances its potency and selectivity.
    • A central biphenyl structure provides rigidity and spatial arrangement necessary for receptor binding.
    • Functional groups such as carboxylic acids and amines are strategically placed to facilitate interactions with the DP2 receptor.

The three-dimensional conformation of Pexopiprant is critical for its function, influencing how it fits into the binding site of the receptor.

Chemical Reactions Analysis

Pexopiprant undergoes several chemical reactions that are significant in both its synthesis and biological activity:

  1. Metabolism: In vivo studies indicate that Pexopiprant is metabolized primarily through hydroxylation, N-de-ethylation, and acyl-glucuronidation. These metabolic pathways are essential for understanding its pharmacokinetics and potential side effects .
  2. Binding Interactions: The compound forms non-covalent interactions with the DP2 receptor, including hydrogen bonds and hydrophobic interactions, which are critical for its antagonistic activity.
Mechanism of Action

Pexopiprant exerts its pharmacological effects through selective antagonism of the DP2 receptor.

  • Receptor Binding: Upon administration, Pexopiprant binds to the DP2 receptor, preventing the natural ligand (prostaglandin D2) from activating it.
  • Physiological Effects: By blocking this receptor, Pexopiprant reduces bronchoconstriction and eosinophilic inflammation associated with allergic responses. This mechanism is particularly beneficial in conditions like asthma and allergic rhinitis.

Studies have demonstrated that this antagonistic action leads to decreased airway hyperresponsiveness in animal models .

Physical and Chemical Properties Analysis

Pexopiprant exhibits several notable physical and chemical properties:

  • Appearance: Typically presented as a white to off-white solid.
  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide but has limited solubility in water.
  • Stability: The compound is stable under normal laboratory conditions but may degrade under extreme pH or temperature conditions.

These properties influence its formulation into pharmaceutical products and affect its bioavailability.

Applications

Pexopiprant has potential applications across various fields:

  1. Pharmaceutical Development: It is being explored for use in treating asthma, allergic rhinitis, and other inflammatory diseases due to its ability to inhibit DP2-mediated responses.
  2. Research Tool: As a selective DP2 antagonist, it serves as a valuable tool in research settings to study prostaglandin signaling pathways and their implications in disease mechanisms.
Introduction to Pexopiprant in Contemporary Pharmacological Research

Epistemological Foundations of Prostaglandin Receptor Antagonism

The prostaglandin receptor system comprises multiple G-protein coupled receptors (GPCRs) with diverse physiological functions. Prostaglandin D₂ (PGD₂), the primary mast cell-derived prostaglandin, exerts its biological effects through three receptor subtypes: DP1 (DP), CRTH2 (DP2), and TP (thromboxane receptor) [1] [4]. The discovery of CRTH2 as a second receptor for PGD₂ in 2001 fundamentally reshaped understanding of prostaglandin biology in inflammation. Unlike the DP1 receptor that primarily mediates vasodilation and smooth muscle relaxation, CRTH2 is expressed on key inflammatory cells including Th2 lymphocytes, eosinophils, basophils, and type 2 innate lymphoid cells (ILC2s) [1] [4].

Table 1: Prostaglandin D₂ Receptor Subtypes and Functional Characteristics

ReceptorAlternative NamePrimary Signaling PathwayCellular ExpressionBiological Functions
DP1DP↑ cAMPSmooth muscle, endotheliumVasodilation, inhibition of platelet aggregation
CRTH2DP2↓ cAMP, ↑ intracellular calciumTh2 cells, eosinophils, basophils, ILC2sChemotaxis, cell activation, cytokine release
TPTXA₂R↑ IP₃/DAGPlatelets, smooth muscleBronchoconstriction, vasoconstriction

CRTH2 antagonism represents a mechanistically distinct approach from cyclooxygenase inhibition, as it selectively blocks the inflammatory effects of PGD₂ without disrupting the broader arachidonic acid cascade. The PGD₂-CRTH2 interaction triggers intracellular calcium mobilization, reduces cAMP levels, and activates phospholipase C, phosphatidylinositol 3-kinase, and p38 mitogen-activated kinase pathways. This signaling cascade results in chemotaxis of inflammatory cells, enhanced eosinophil survival, and promotion of Th2 cytokine production (IL-4, IL-5, IL-13), establishing a pro-inflammatory loop central to allergic diseases [1] [4]. The epistemological significance of CRTH2 antagonism lies in its ability to disrupt specific inflammatory pathways without the broader immunosuppressive effects of corticosteroids, offering potential for improved safety profiles.

Historical Evolution of CRTH2 Antagonists in Immunomodulation

The development of CRTH2 antagonists progressed through several distinct phases reflecting evolving understanding of prostaglandin biology. The initial discovery phase (2001-2005) was marked by the characterization of CRTH2 as a novel PGD₂ receptor expressed on Th2 cells and eosinophils, followed by the unexpected revelation that the existing thromboxane antagonist ramatroban (marketed in Japan for allergic rhinitis) functioned as a dual TP/CRTH2 antagonist [4]. This serendipitous discovery provided the first clinical proof-of-concept for CRTH2 antagonism in allergic diseases and served as a structural template for subsequent drug development [4].

The period from 2006-2010 witnessed the emergence of first-generation selective CRTH2 antagonists, including OC000459 (timapiprant) and BI 671800 (fevipiprant), which demonstrated clinical efficacy in asthma and allergic rhinitis trials. These compounds established the fundamental pharmacophore requirements for CRTH2 antagonism, typically featuring an indole-acetic acid core that mimicked the endogenous ligand while providing receptor specificity [1] [4]. Structural refinements during this period focused on optimizing receptor binding affinity (Ki values typically <100 nM) while addressing pharmaceutical development challenges including metabolic stability, oral bioavailability, and potential off-target effects [1]. The discovery that indomethacin—a non-selective cyclooxygenase inhibitor—acted as a CRTH2 agonist provided both a valuable research tool and a cautionary note for drug design, highlighting the complex structure-activity relationships within this receptor class [4].

Pexopiprant’s Emergence in Post-2010 Therapeutic Pipeline Analysis

Pexopiprant (development code ACT-129968) entered the pharmaceutical pipeline circa 2010-2012, a period characterized by intense competition in the CRTH2 antagonist space. Analysis of therapeutic pipelines during this era reveals at least 15 CRTH2 antagonists in active clinical development, reflecting significant commercial interest in this mechanism across major pharmaceutical companies including AstraZeneca, Novartis, Roche, and Actelion (pexopiprant's developer) [3] [7]. The compound emerged during a strategic shift toward targeted asthma therapies, following the clinical validation of eosinophilic inflammation as a therapeutic target by monoclonal antibodies against IL-5 and IgE [1].

Pexopiprant's development timeline exemplifies the typical progression of mid-stage pipeline candidates in the immunomodulation space:

Properties

CAS Number

932708-14-0

Product Name

Pexopiprant

IUPAC Name

2-[8-chloro-3-[(4-chlorophenyl)methyl]-4-(difluoromethoxy)-2-ethylquinolin-5-yl]oxyacetic acid

Molecular Formula

C21H17Cl2F2NO4

Molecular Weight

456.3 g/mol

InChI

InChI=1S/C21H17Cl2F2NO4/c1-2-15-13(9-11-3-5-12(22)6-4-11)20(30-21(24)25)18-16(29-10-17(27)28)8-7-14(23)19(18)26-15/h3-8,21H,2,9-10H2,1H3,(H,27,28)

InChI Key

LZLJEKKWOIJMSR-UHFFFAOYSA-N

SMILES

CCC1=NC2=C(C=CC(=C2C(=C1CC3=CC=C(C=C3)Cl)OC(F)F)OCC(=O)O)Cl

Solubility

Soluble in DMSO

Synonyms

Pexopiprant

Canonical SMILES

CCC1=NC2=C(C=CC(=C2C(=C1CC3=CC=C(C=C3)Cl)OC(F)F)OCC(=O)O)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.